4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Overview
Description
4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethanol, which is then converted to 2-(2-fluorophenyl)ethylamine. This amine is reacted with 1,4-dichlorobutane to form the piperazine ring.
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Attachment of the Furan Ring: : The piperazine intermediate is then reacted with 2-furylacetic acid under dehydrating conditions to form the furan-substituted piperazine.
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Sulfonamide Formation: : The final step involves the reaction of the furan-substituted piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its piperazine moiety is of particular interest due to its presence in many biologically active compounds.
Medicine
Medically, this compound has potential applications in the development of drugs for neurological and psychiatric disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide likely involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorinated aromatic rings may enhance binding affinity through hydrophobic interactions, while the piperazine moiety could mimic the structure of endogenous ligands.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
- 4-fluoro-N-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O3S/c23-17-7-9-18(10-8-17)31(28,29)25-16-21(22-6-3-15-30-22)27-13-11-26(12-14-27)20-5-2-1-4-19(20)24/h1-10,15,21,25H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCFWNNDWNMMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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